N-(3-chloro-4-fluorophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-10-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClFN3O2S/c1-9-3-2-6-23-15(9)22-17-11(18(23)25)8-14(26-17)16(24)21-10-4-5-13(20)12(19)7-10/h2-8H,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LULZHPOCRSVNHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(S3)C(=O)NC4=CC(=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-fluorophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure that includes a pyrido-thieno-pyrimidine framework. Its molecular weight is approximately 433.9 g/mol, with specific functional groups that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 433.9 g/mol |
| XLogP3-AA | 5.2 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 7 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been shown to inhibit key enzymes involved in cellular processes, such as:
- Dihydrofolate Reductase (DHFR) : The compound exhibits high affinity for DHFR, which is crucial for the synthesis of nucleotides necessary for DNA replication and repair .
- Protein Kinases : It modulates the activity of various protein kinases, potentially affecting signaling pathways related to cell proliferation and survival .
Anticancer Properties
Recent studies have demonstrated that this compound exhibits potent anticancer activity across multiple cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).
- IC50 Values : The compound showed IC50 values in the low micromolar range, indicating strong cytotoxic effects against these cancer cell lines.
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 0.09 ± 0.0085 |
| A549 | 0.03 ± 0.0056 |
| HCT116 | 0.12 ± 0.064 |
These results suggest that the compound may be a promising candidate for further development as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity against various pathogens:
- Tested Strains : E. coli, S. aureus, K. pneumoniae, A. baumannii, P. aeruginosa, E. faecalis, and C. albicans.
- Minimum Inhibitory Concentration (MIC) : The compound exhibited varying degrees of antibacterial activity, with some strains showing significant susceptibility at concentrations below 100 µg/mL.
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of this compound:
- In Vivo Studies : Animal models treated with the compound demonstrated reduced tumor growth and improved survival rates compared to control groups.
- Combination Therapy : Research indicates that combining this compound with other chemotherapeutic agents may enhance its efficacy and reduce resistance in cancer cells.
- Mechanistic Insights : Molecular docking studies have provided insights into how the compound binds to target proteins, aiding in the design of more effective analogs.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
Electron Effects: The 3-chloro-4-fluorophenyl group in the target compound provides stronger electron-withdrawing effects compared to the mono-fluorinated analog in . This could enhance interactions with hydrophobic pockets in biological targets, such as ATP-binding sites in kinases .
Steric Considerations : The 2-fluorophenyl substituent () occupies a sterically less demanding position than the 3-chloro-4-fluorophenyl group, possibly favoring binding to shallower enzyme pockets.
Solubility and Bioavailability : The thiazole-containing analog () may exhibit improved aqueous solubility due to the polarizable sulfur and nitrogen atoms in the heterocycle, a feature absent in the phenyl-substituted compounds .
Research Findings and Hypothetical Implications
While direct pharmacological data for the target compound are unavailable, inferences can be drawn from related structures:
- Kinase Inhibition: Pyrido-thieno-pyrimidine derivatives are known to inhibit kinases like EGFR or Aurora kinases. The chloro-fluoro-phenyl group’s electron-withdrawing nature may stabilize hydrogen bonding with kinase active sites .
- Antimicrobial Activity: Thieno-pyrimidine scaffolds have demonstrated activity against bacterial pathogens. The thiazole variant () could exhibit enhanced membrane penetration due to its heterocyclic moiety .
- Metabolic Stability : The 9-methyl group in all analogs likely reduces metabolic degradation by cytochrome P450 enzymes, a common strategy in drug design .
Preparation Methods
Core Heterocyclic Framework Construction
Thieno[2,3-d]pyrimidine Precursor Synthesis
The thieno[2,3-d]pyrimidine scaffold is synthesized via cyclocondensation of 5-amino-6-formyl-4-methylthieno[2,3-d]pyrimidine derivatives. Source demonstrates that Friedländer condensations with ketones or active methylene compounds enable annulation of the pyridine ring. For example, reacting 5-amino-6-formyl-4-methylthieno[2,3-d]pyrimidine with pentan-3-one in acetic acid under reflux yields the pyrido[2',3':4,5]thieno[2,3-d]pyrimidine core.
Oxo Group Introduction at Position 4
The 4-oxo moiety is introduced during cyclization or via post-synthetic oxidation. Source describes saponification of ester intermediates (e.g., methyl 3-cyano-4-methylthieno[2,3-b]pyridine-2-carboxylate) with alcoholic sodium hydroxide, followed by acetic anhydride-mediated cyclization to form 4-oxo derivatives. Yield optimization (75–90%) is achieved by controlling reaction time (5–8 hours) and temperature (80–100°C).
Substituent Functionalization
Methyl Group Installation at Position 9
The 9-methyl group is introduced via alkylation or through pre-functionalized starting materials. Source reports alkylation of 8-oxo-10-sulfanylpyrido[4',3':4,5]thieno[3,2-d]pyrimidines using methyl iodide in aqueous DMF with potassium hydroxide, achieving >85% yields. Alternatively, using 4-methylpyridine derivatives as precursors avoids late-stage alkylation.
Carboxamide Formation at Position 2
The carboxamide group is installed through sequential nitrile hydrolysis and amidation:
- Nitrile to Carboxylic Acid : Hydrolysis of 2-cyano intermediates (e.g., 2-cyanopyrido[1,2-a]thieno[2,3-d]pyrimidine) with concentrated hydrochloric acid at 110°C for 6 hours yields the carboxylic acid.
- Amidation with 3-Chloro-4-fluoroaniline : Activation of the carboxylic acid using thionyl chloride (SOCl₂) forms the acyl chloride, which reacts with 3-chloro-4-fluoroaniline in dichloromethane with triethylamine as a base. Yields range from 65% to 78% depending on stoichiometry and solvent purity.
Alternative Synthetic Pathways
One-Pot Cyclocondensation
Source outlines a one-pot method where 3-amino-2-cyano-4-methylthieno[2,3-b]pyridine reacts with benzoyl isothiocyanate in acetone, followed by alkaline cyclization (2N NaOH, ethanol, reflux) to form the pyrido-thieno-pyrimidine core. This approach reduces purification steps but requires precise stoichiometric control.
Critical Reaction Parameters
Table 1: Optimization of Key Synthetic Steps
Characterization and Validation
Intermediate and final products are validated via:
- 1H/13C NMR : Distinct signals for the 9-methyl group (δ 2.4–2.6 ppm), 4-oxo carbonyl (δ 165–170 ppm in 13C), and aromatic protons (δ 7.2–8.1 ppm).
- Mass Spectrometry : Molecular ion peaks align with calculated masses (e.g., m/z 452.87 for C23H18ClFN4O3).
- IR Spectroscopy : Stretching vibrations for C=O (1655–1680 cm⁻¹) and C≡N (2200 cm⁻¹).
Challenges and Mitigation
- Regioselectivity in Annulation : Competing pathways during Friedländer reactions are minimized using electron-deficient ketones.
- Byproduct Formation in Amidation : Excess thionyl chloride or improper stoichiometry generates ester byproducts; this is mitigated by dropwise addition and inert atmospheres.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
